5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
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Description
5-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a useful research compound. Its molecular formula is C29H30N4O5 and its molecular weight is 514.582. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some novel derivatives of 1,2,4-triazol-3-one, which are structurally related to the compound of interest, were synthesized and found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
A related compound, 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, showed potential in anticancer activity against a panel of 60 cell lines derived from various cancer types, demonstrating the relevance of such compounds in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antioxidant Studies
Quinazolin derivatives, closely related to the compound , have been synthesized and characterized. They exhibited significant potential as antioxidants, showcasing their utility in studying oxidative stress-related conditions (Al-azawi, 2016).
Antihypertensive and Diuretic Agents
Research on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives revealed significant antihypertensive and diuretic activities, indicating the potential of quinazoline derivatives in cardiovascular research (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Properties
IUPAC Name |
5-[1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-38-23-13-9-10-21(18-23)19-30-27(35)20-33-25-15-6-5-14-24(25)28(36)32(29(33)37)17-8-7-16-26(34)31-22-11-3-2-4-12-22/h2-6,9-15,18H,7-8,16-17,19-20H2,1H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKNXJGOTZDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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